3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chlorophenyl, phenyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.
Introduction of Substituents: The amino, chlorophenyl, phenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chlorophenyl and phenyl groups can be added through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the trifluoromethyl group, in particular, imparts unique pharmacokinetic and pharmacodynamic characteristics, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H17ClF3N3OS |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-6-phenyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H17ClF3N3OS/c28-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)34-26-22(18)23(32)24(36-26)25(35)33-20-9-5-4-8-19(20)27(29,30)31/h1-14H,32H2,(H,33,35) |
InChI Key |
HJHLEFIIIGXKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.